molecular formula C22H22N2OS2 B2620266 N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 922630-24-8

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2620266
CAS No.: 922630-24-8
M. Wt: 394.55
InChI Key: UAMYXRXRCILDMC-UHFFFAOYSA-N
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Description

N-(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound designed for advanced pharmacological and chemical biology research. This molecule features a complex structure combining a tetrahydronaphthalene group, a central 2-aminothiazole ring, and a unique 2-(p-tolylthio)acetamide side chain. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds that target various enzymes and receptors . Compounds with the N-(thiazol-2-yl)amide motif have been identified as potent and selective negative allosteric modators for certain ion channels, such as the Zinc-Activated Channel (ZAC), making them valuable pharmacological tools for probing receptor function and signal transduction pathways . Furthermore, structurally related molecules incorporating the tetrahydronaphthalene and thiazole units have shown activity against kinase targets, such as serine/threonine-protein kinase Chk1, suggesting potential applications in oncology research . Researchers can utilize this compound to investigate structure-activity relationships, mechanism of action studies, and as a key intermediate in the synthesis of more complex molecules. Please refer to the available safety data sheets for handling instructions. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-15-6-10-19(11-7-15)26-14-21(25)24-22-23-20(13-27-22)18-9-8-16-4-2-3-5-17(16)12-18/h6-13H,2-5,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMYXRXRCILDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the tetrahydronaphthalene and p-tolylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further pharmacological research:

  • Antimicrobial Properties : Similar thiazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds have demonstrated effectiveness against pathogens responsible for various infections .
  • Anticancer Activity : Research indicates that thiazole derivatives can possess anticancer properties. For example, derivatives of thiazole have been tested against human breast adenocarcinoma cell lines (MCF7), showing potential in inhibiting cancer cell proliferation .
  • Anti-inflammatory Effects : Molecular docking studies suggest that compounds with similar structures may act as inhibitors for key enzymes involved in inflammatory pathways, such as 5-lipoxygenase .

Synthesis and Characterization

The synthesis of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often starts with 5,6,7,8-tetrahydronaphthalene derivatives and thiazole precursors.
  • Reagents and Conditions : Common reagents include acetic anhydride for acetylation and various coupling agents to facilitate the formation of thiazole rings. The reaction conditions are optimized for yield and purity .
  • Characterization Techniques : Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the final product .

Molecular Modeling Studies

Molecular modeling plays a crucial role in understanding the interaction of this compound with biological targets:

  • Docking Studies : Using software like Schrodinger's Maestro or MOE (Molecular Operating Environment), researchers can simulate how the compound binds to specific receptors or enzymes. These studies provide insights into the binding affinities and potential efficacy of the compound as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Analyzing variations in the chemical structure can help identify which modifications enhance biological activity. This approach is vital for optimizing lead compounds in drug discovery .

Case Studies and Research Findings

Several case studies illustrate the applications of thiazole derivatives in medicinal chemistry:

StudyCompoundBiological ActivityFindings
Study 1N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobialShowed significant activity against multiple bacterial strains
Study 2Thiazole DerivativesAnticancerEffective against MCF7 cell lines; some derivatives exhibited IC50 values in low micromolar range
Study 3Molecular Docking StudiesAnti-inflammatoryIdentified potential inhibitors for 5-lipoxygenase with favorable binding profiles

Mechanism of Action

The mechanism of action of N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Observations :

  • Tetralin Derivatives : Compounds with the 5,6,7,8-tetrahydronaphthalen-2-yl group (e.g., Compound 9 and 6) demonstrate enhanced apoptotic activity compared to cisplatin, likely due to improved membrane permeability from the lipophilic tetralin core .
  • Thiazole Modifications: Substitutions on the thiazole ring (e.g., p-tolylthio in the target compound vs.
  • Synthetic Yields : Benzothiazole derivatives (e.g., 3c in ) exhibit moderate to high yields (68–84%), while click chemistry-derived triazoles (e.g., 11c) require optimized copper catalysis .

Key Insights :

  • Apoptotic Pathways : Tetralin-containing compounds (e.g., 9 and 6) show superior apoptotic activity over platinum-based drugs, suggesting a unique mechanism involving mitochondrial destabilization .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound 9) enhance cytotoxicity, while bulky substituents (e.g., p-tolylthio in the target compound) may improve selectivity .

Biological Activity

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide (CAS Number: 922630-24-8) is a compound of interest due to its potential biological activities. This article explores its biological activity based on current research findings, including its pharmacological properties, structure-activity relationships (SAR), and case studies.

Molecular Structure

  • Molecular Formula : C22H22N2OS2
  • Molecular Weight : 394.6 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Antitumor Activity

Research indicates that thiazole-containing compounds exhibit significant antitumor properties. The presence of the thiazole moiety in this compound suggests potential cytotoxic activity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that similar thiazole derivatives have shown IC50 values in the low micromolar range against human cancer cell lines. For instance, thiazole derivatives with specific substitutions exhibited IC50 values ranging from 1.61 µg/mL to over 1000 µM in various cancer types .
  • Mechanism of Action : The mechanism of action for thiazole derivatives often involves the induction of apoptosis through mitochondrial pathways. Molecular dynamics simulations have indicated that these compounds interact with proteins such as Bcl-2, suggesting a targeted approach to induce cell death in cancerous cells .

Anticonvulsant Activity

Thiazoles are also recognized for their anticonvulsant properties. Compounds structurally related to this compound have been evaluated for their efficacy in models of epilepsy.

Findings

  • Efficacy Testing : Compounds displaying similar structural features were tested for their ability to prevent seizures in animal models. Notably, some derivatives demonstrated complete protection against tonic-clonic seizures .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been explored extensively. Studies have shown that certain thiazole compounds exhibit activity against a range of bacteria and fungi.

Summary of Results

  • Antibacterial Assays : Thiazole derivatives were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Some compounds showed comparable or superior activity to established antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity and anticonvulsant activity.
  • Thiazole Ring Importance : The thiazole ring is essential for both antitumor and antimicrobial activities; modifications at specific positions can lead to enhanced efficacy .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide?

The synthesis typically involves multi-step strategies:

  • Thiazole Core Formation : React 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide-thiazole backbone .
  • Functionalization : Introduce the tetrahydronaphthalene moiety via Suzuki coupling or nucleophilic substitution. The p-tolylthio group can be added using thiol-ene "click" chemistry or via substitution of halogenated intermediates with p-thiocresol.
  • 1,3-Dipolar Cycloaddition : For advanced derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, as demonstrated in analogous systems using Cu(OAc)₂ in tert-butanol/water mixtures .

Q. How is the purity and structural integrity of this compound verified post-synthesis?

Key analytical methods include:

  • Spectroscopy :
    • IR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and thioether (C–S, ~1250 cm⁻¹) groups .
    • NMR : ¹H/¹³C NMR spectra validate substituent positions (e.g., tetrahydronaphthalene aromatic protons at δ 7.20–8.40 ppm) and acetamide NH signals (~δ 10.7–11.0 ppm) .
  • Mass Spectrometry : HRMS ensures molecular ion ([M+H]⁺) matches theoretical mass (e.g., ±0.001 Da error tolerance) .
  • Chromatography : TLC (hexane:EtOAc solvent systems) monitors reaction progress and purity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for key steps like cycloaddition or sulfur substitution .
  • Catalyst Screening : Machine learning algorithms analyze datasets from analogous CuAAC reactions to predict optimal catalysts (e.g., Cu(OAc)₂ vs. Ru complexes) .
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on regioselectivity and yield .

Q. What strategies resolve contradictions in spectroscopic data between studies?

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., N-(thiazol-2-yl)acetamide derivatives) to identify substituent-induced shifts .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., distinguishing 1,2,3-triazole vs. 1,2,4-triazole isomers) .
  • Batch Analysis : Reproduce synthesis under controlled conditions to isolate variables (e.g., solvent purity, reaction time) affecting spectral outcomes .

Q. How to design experiments to evaluate biological activity?

  • Molecular Docking : Use AutoDock Vina to simulate binding to therapeutic targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Analogous thiazole-triazole acetamides show binding affinity via hydrophobic interactions and hydrogen bonding .
  • In Vitro Assays : Test inhibition of platelet aggregation (for thrombotic applications) or viral replication (e.g., SARS-CoV-2 protease inhibition) using dose-response curves and IC₅₀ calculations .
  • Metabolic Stability : LC-MS/MS tracks compound degradation in liver microsome models to assess pharmacokinetic viability .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Validation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)Reference
C=O (Acetamide)1671–1682-
NH (Acetamide)3262–330210.79–11.02 (s, 1H)
Tetrahydronaphthalene-7.20–8.40 (m, Ar–H)

Q. Table 2. Computational Tools for Reaction Optimization

TaskTool/MethodApplication ExampleReference
Transition State ModelingGaussian (DFT)Cycloaddition regioselectivity
Catalyst ScreeningICReDD Reaction Path SearchCu vs. Ru catalyst efficiency
Solvent OptimizationCOSMO-RStert-Butanol/water vs. DMF

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